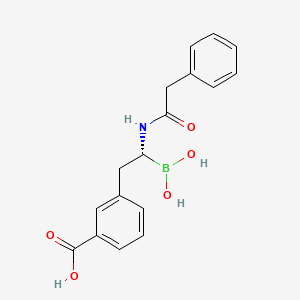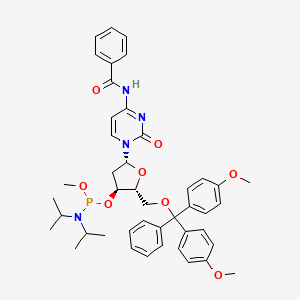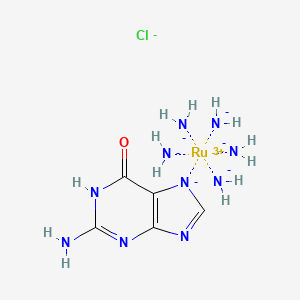![molecular formula C10H5BrClN3 B15248902 7-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B15248902.png)
7-Bromo-4-chloroimidazo[1,5-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-chloroimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloroimidazo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of a catalyst such as phenyliodine (III) dicyclohexanecarboxylate and iridium, induced by visible light . Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of scalable synthetic routes involving readily available starting materials and efficient catalysts is crucial for industrial applications. The development of eco-friendly and cost-effective methods, such as ionic liquid-supported synthesis under microwave conditions, is also being explored .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloroimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the functional groups and enhance the compound’s reactivity.
Substitution: Aromatic nucleophilic substitution reactions are common, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced imidazoquinoxaline derivatives.
Substitution: Formation of various substituted imidazoquinoxaline derivatives.
Scientific Research Applications
7-Bromo-4-chloroimidazo[1,5-a]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloroimidazo[1,5-a]quinoxaline involves its interaction with various molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of SK2, PIM, IkB kinases, as well as PDE4, PDE9, and PDE10A phosphodiesterases . These interactions contribute to its biological activities, including anticancer and neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms within the ring system.
Quinoxalines: A broader class of compounds that includes imidazoquinoxalines and exhibits diverse biological activities.
Uniqueness
7-Bromo-4-chloroimidazo[1,5-a]quinoxaline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for chemical modifications. This makes it a valuable compound for the development of new drugs and materials with specific properties .
Properties
Molecular Formula |
C10H5BrClN3 |
|---|---|
Molecular Weight |
282.52 g/mol |
IUPAC Name |
7-bromo-4-chloroimidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C10H5BrClN3/c11-6-1-2-8-7(3-6)14-10(12)9-4-13-5-15(8)9/h1-5H |
InChI Key |
FTCTUHIOLIVWJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(C3=CN=CN23)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


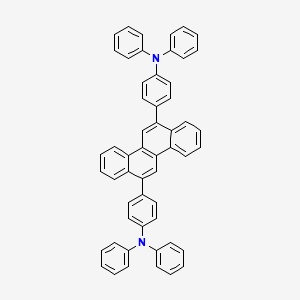



![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
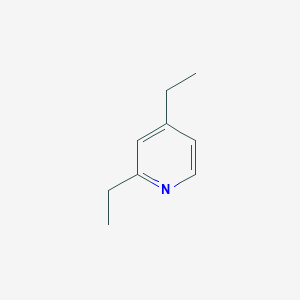

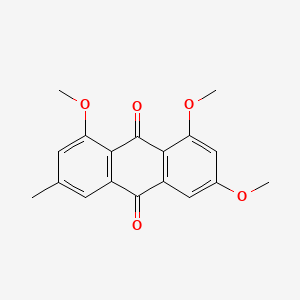
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
